N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide
Description
N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidine core fused with a hydroxy-methyl substituent. The molecule is further functionalized with a sulfanyl-acetamide linker and a 5-chloro-2-hydroxyphenyl group. Its structural uniqueness lies in the integration of a thienopyrimidine scaffold, which is known for its role in modulating electronic and steric properties in drug design .
Properties
Molecular Formula |
C16H14ClN3O3S2 |
|---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-[(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C16H14ClN3O3S2/c1-8-4-10-15(23)19-13(20-16(10)25-8)6-24-7-14(22)18-11-5-9(17)2-3-12(11)21/h2-5,21H,6-7H2,1H3,(H,18,22)(H,19,20,23) |
InChI Key |
KTTVXBBCCRMVQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiophene formation | Ethyl cyanoacetate, S₈, piperidine, ethanol | 65–70 |
| Cyclocondensation | Formamidine acetate, acetic acid, 120°C | 75–80 |
Alternative methods employ microwave-assisted synthesis to reduce reaction times. For example, irradiating 2-aminothiophene derivatives with urea at 150°C for 20 minutes achieves 85% yield.
Preparation of N-(5-Chloro-2-Hydroxyphenyl)Acetamide
The acetamide segment is synthesized via Schotten-Baumann acylation . 5-Chloro-2-hydroxyaniline reacts with chloroacetyl chloride in dichloromethane under basic conditions (e.g., NaOH) at 0–5°C to form 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide.
Reaction Mechanism:
-
Acylation :
(Ar = 5-chloro-2-hydroxyphenyl) -
Purification : Recrystallization from ethanol/water mixtures yields 90–92% purity.
Coupling of Thieno[2,3-d]Pyrimidine and Acetamide Moieties
The sulfanyl linkage is established through nucleophilic substitution . The methylthio group on the thieno[2,3-d]pyrimidine reacts with the chloroacetamide’s α-carbon in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C.
Optimization Parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | Maximizes S-alkylation |
| Solvent | DMF | Enhances solubility |
| Temperature | 80°C | Balances rate/side reactions |
| Reaction Time | 6 hours | 95% conversion |
Side Reactions :
-
Competing O-alkylation (suppressed by polar aprotic solvents).
-
Hydrolysis of chloroacetamide (mitigated by anhydrous conditions).
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A patent-derived strategy avoids intermediate isolation. Thieno[2,3-d]pyrimidine-2-methanethiol is generated in situ by reducing the methylthio group with LiAlH₄, then reacted directly with chloroacetamide in toluene under reflux. This method achieves 88% yield but requires precise stoichiometry.
Enzymatic Catalysis
Preliminary studies use lipases (e.g., Candida antarctica) to catalyze the sulfanyl coupling in aqueous media at 37°C, yielding 70% product with reduced environmental impact.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Stepwise Synthesis | 78 | 98 | 120 | Moderate |
| One-Pot Synthesis | 88 | 95 | 90 | High |
| Enzymatic | 70 | 99 | 150 | Low |
The one-pot method offers superior cost-efficiency for industrial-scale production, while enzymatic routes are preferable for high-purity applications despite higher costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenol and sulfanyl groups.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: The chlorinated phenol group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its pharmacological properties.
Industry: Possible applications in materials science and catalysis.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound shares core motifs with several acetamide derivatives reported in the literature. Key structural analogs include:
Key Observations :
- The target compound is distinguished by its thieno[2,3-d]pyrimidine core, which contrasts with the pyrimidinone or chromeno-pyrimidine scaffolds in analogs .
- The 4-hydroxy-6-methyl substitution on the thienopyrimidine ring enhances polarity compared to the 4-oxo or 4,6-diamino groups in other derivatives .
- The 5-chloro-2-hydroxyphenyl group introduces both electron-withdrawing (Cl) and hydrogen-bonding (OH) functionalities, differing from dichlorophenyl or fluoromethylphenyl groups in analogs .
Physicochemical Properties
- Hydrogen Bonding: The hydroxy groups on both the phenyl and pyrimidine rings in the target compound increase its hydrogen-bond donor capacity (predicted H-bond donors: 2–3) compared to analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which has three H-bond donors (two NH₂ and one NH) .
- Thermal Stability: Melting points for related compounds range from 230°C (for pyrimidinone derivatives) to higher values for fused-ring systems, suggesting the target compound may exhibit similar thermal resilience .
Research Findings and Trends
- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a thiol-containing thienopyrimidine and a chloroacetamide intermediate, analogous to methods used for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
- Crystallographic Data : Dihedral angles between aromatic rings in similar compounds (e.g., 42.25°–67.84°) suggest conformational flexibility, which may influence target binding .
Biological Activity
N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide is a complex organic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Structural Characteristics
The compound has the molecular formula C13H14ClN3O2S and a molecular weight of approximately 299.78 g/mol. Its structure includes a chloro-substituted phenolic group and a thieno[2,3-d]pyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promising results against various bacterial and fungal strains, comparable to established antibiotics such as isoniazid and ciprofloxacin. In vitro studies demonstrated effective inhibition of growth in mycobacterial cultures and other pathogens .
- Antioxidant Properties : The compound's ability to scavenge free radicals was assessed using the DPPH radical scavenging method. Results indicated significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .
- Enzyme Inhibition : Interaction studies have focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. This could lead to therapeutic applications in conditions such as diabetes or cancer .
Synthesis Methods
The synthesis of this compound can be achieved through multi-step organic synthesis techniques. Key steps typically involve:
- Formation of the thieno[2,3-d]pyrimidine moiety : This involves reactions with appropriate precursors under controlled conditions.
- Chlorination and Hydroxylation : The introduction of the chloro and hydroxy groups is crucial for enhancing biological activity.
- Final Coupling Reaction : Combining all synthesized components to form the final product.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Hydroxyphenyl)-N-(5-chloro-thiazolyl)acetamide | Thiazole instead of thieno | Anticancer |
| 4-Hydroxy-N-(5-chloro-thienyl)acetamide | Thienyl group | Antimicrobial |
| 6-Methyl-N-(5-chloro-pyridinyl)acetamide | Pyridine instead of thieno | Anticancer |
The unique combination of functional groups in this compound may lead to distinct pharmacological profiles that differ from those of the compounds listed above .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- A study published in PubMed highlighted that derivatives similar to this compound exhibited antimicrobial activities comparable to standard treatments .
- Research conducted by Gaurav B. Pethe et al. detailed the antioxidant properties of related compounds, indicating potential for use in formulations aimed at reducing oxidative damage .
- Further investigations into enzyme inhibition have shown promise for therapeutic applications in metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-chloro-2-hydroxyphenyl)-2-{[(4-hydroxy-6-methylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step synthesis typically involves:
- Nucleophilic substitution : For introducing the sulfanyl group (e.g., coupling via thioether linkage).
- Protection/deprotection strategies : For hydroxyl and amine groups to prevent side reactions.
- Key parameters : Temperature (60–80°C for thiol coupling), solvent polarity (DMF or DMSO for solubility), and reaction time (6–12 hours). Monitoring via TLC or HPLC is critical .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Look for characteristic peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.1–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns for Cl and S .
- Supplementary Data :
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for in vitro assays?
- Purity Criteria :
- HPLC : ≥95% purity (C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .
- Impurity Profiling : Identify by-products (e.g., unreacted acetamide intermediates) via LC-MS .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s biological activity, particularly its interaction with enzyme targets?
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays with ATP-binding domains (IC₅₀ determination) .
- Molecular Docking : Compare binding affinities (AutoDock Vina) with co-crystallized ligands (e.g., PDB entries for thienopyrimidine targets) .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values may arise from:
- Assay Variability : Cell line differences (e.g., HEK293 vs. HeLa) or serum concentration in media .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Resolution Strategy : Reproduce studies under standardized conditions (e.g., CLSI guidelines) and validate via orthogonal assays (e.g., SPR vs. ITC) .
Q. What computational methods are effective in predicting the compound’s reactivity and stability?
- Key Analyses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
